molecular formula C18H22ClNO2 B4242927 4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride

4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride

Cat. No.: B4242927
M. Wt: 319.8 g/mol
InChI Key: HRGHJRHSKDGHAN-UHFFFAOYSA-N
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Description

4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride is an organic compound that features a morpholine ring substituted with a benzyloxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride typically involves the reaction of 4-morpholine with 2-(benzyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives, such as removing the benzyloxy group.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Benzylmorpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The morpholine ring can also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzylamine: Similar structure but lacks the morpholine ring.

    2-(benzyloxy)benzyl chloride: Precursor in the synthesis of 4-[(2-Phenylmethoxyphenyl)methyl]morpholine;hydrochloride.

    4-(benzyloxy)benzyl alcohol: Similar structure with an alcohol group instead of the morpholine ring.

Uniqueness

This compound is unique due to the presence of both the benzyloxybenzyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-[(2-phenylmethoxyphenyl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-6-16(7-3-1)15-21-18-9-5-4-8-17(18)14-19-10-12-20-13-11-19;/h1-9H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGHJRHSKDGHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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